Cas no 2172231-56-8 (N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine)

N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine is a specialized indole derivative featuring a methanesulfonylethylamine substituent at the 5-position of the 1-methylindole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as an intermediate in the synthesis of biologically active molecules. The methanesulfonyl group enhances solubility and stability, while the indole scaffold provides a versatile framework for further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the development of receptor-targeting agents. The compound exhibits consistent purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows.
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine structure
2172231-56-8 structure
商品名:N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
CAS番号:2172231-56-8
MF:C12H16N2O2S
メガワット:252.332641601563
CID:6035388
PubChem ID:165524419

N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine 化学的及び物理的性質

名前と識別子

    • N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
    • 2172231-56-8
    • EN300-1273659
    • インチ: 1S/C12H16N2O2S/c1-14-7-5-10-9-11(3-4-12(10)14)13-6-8-17(2,15)16/h3-5,7,9,13H,6,8H2,1-2H3
    • InChIKey: DPRKVCZNTNASJA-UHFFFAOYSA-N
    • ほほえんだ: S(C)(CCNC1C=CC2=C(C=CN2C)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 252.09324893g/mol
  • どういたいしつりょう: 252.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 59.5Ų

N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1273659-250mg
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
250mg
$670.0 2023-10-02
Enamine
EN300-1273659-1.0g
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
1g
$0.0 2023-06-08
Enamine
EN300-1273659-500mg
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
500mg
$699.0 2023-10-02
Enamine
EN300-1273659-10000mg
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
10000mg
$3131.0 2023-10-02
Enamine
EN300-1273659-1000mg
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
1000mg
$728.0 2023-10-02
Enamine
EN300-1273659-50mg
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
50mg
$612.0 2023-10-02
Enamine
EN300-1273659-100mg
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
100mg
$640.0 2023-10-02
Enamine
EN300-1273659-5000mg
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
5000mg
$2110.0 2023-10-02
Enamine
EN300-1273659-2500mg
N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine
2172231-56-8
2500mg
$1428.0 2023-10-02

N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine 関連文献

N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amineに関する追加情報

Comprehensive Overview of N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine (CAS No. 2172231-56-8)

N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine, identified by its CAS number 2172231-56-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the indoleamine class, characterized by its unique methanesulfonylethyl and methylindole functional groups. Its molecular structure makes it a promising candidate for studying neurotransmitter modulation and receptor interactions, particularly in the context of neurological disorders and psychopharmacology.

Recent advancements in drug discovery have highlighted the potential of N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine as a scaffold for developing novel therapeutics. Researchers are particularly interested in its role in targeting serotonin receptors, which are implicated in conditions such as depression, anxiety, and migraines. The compound's sulfonylethyl moiety enhances its bioavailability, a critical factor in central nervous system (CNS) drug design. This aligns with current trends in precision medicine, where molecular specificity is paramount.

From a synthetic chemistry perspective, CAS 2172231-56-8 exemplifies the growing demand for heterocyclic compounds with tailored properties. Its synthesis often involves Pd-catalyzed cross-coupling or reductive amination, techniques frequently discussed in organic chemistry forums and patent literature. The compound's logP value and hydrogen bonding capacity are also subjects of computational modeling studies, reflecting the intersection of cheminformatics and experimental research.

In the context of biotechnology applications, N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine has been explored for its potential in fluorescence labeling due to the indole core's photophysical properties. This aligns with industry demands for non-invasive imaging probes, a hot topic in cancer research and diagnostic tools. Additionally, its metabolic stability makes it a candidate for prodrug development, addressing challenges in oral drug delivery.

Environmental and regulatory considerations for CAS 2172231-56-8 emphasize its classification as a research-grade chemical. While not classified as hazardous under current REACH or EPA guidelines, proper handling protocols are recommended due to its structural complexity. This underscores the importance of green chemistry principles in modern laboratories, a recurring theme in sustainability-focused scientific discourse.

The commercial availability of N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine through specialty chemical suppliers has facilitated its adoption in academic and industrial settings. Pricing trends reflect its niche status, with bulk quantities typically reserved for collaborative research initiatives. This economic aspect intersects with discussions about open-access chemical databases and material transfer agreements in the scientific community.

Future directions for 2172231-56-8 research may involve structure-activity relationship (SAR) studies to optimize its pharmacological profile. The compound's versatility positions it as a potential building block for combinatorial chemistry libraries, particularly in fragment-based drug discovery. These applications resonate with emerging paradigms in high-throughput screening and artificial intelligence-assisted molecular design.

In summary, N-(2-methanesulfonylethyl)-1-methyl-1H-indol-5-amine represents a compelling case study in contemporary medicinal chemistry. Its multifaceted applications—from neuroscience research to material science—demonstrate the compound's relevance across disciplines. As analytical techniques like cryo-EM and microED advance, further elucidation of its molecular interactions will likely emerge, solidifying its role in next-generation therapeutics development.

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